Acid orange 156

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

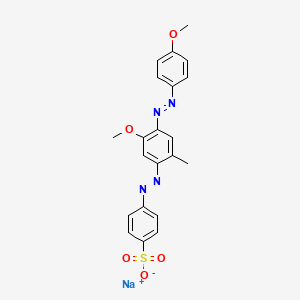

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;4-[[5-methoxy-4-[(4-methoxyphenyl)diazenyl]-2-methylphenyl]diazenyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O5S.Na/c1-14-12-20(25-23-15-4-8-17(29-2)9-5-15)21(30-3)13-19(14)24-22-16-6-10-18(11-7-16)31(26,27)28;/h4-13H,1-3H3,(H,26,27,28);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBSJKTVELUTRJM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])OC)N=NC3=CC=C(C=C3)OC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N4NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044718 | |

| Record name | C.I. Acid Orange 156 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68555-86-2 | |

| Record name | Acid Orange 156 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068555862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-[2-[5-methoxy-4-[2-(4-methoxyphenyl)diazenyl]-2-methylphenyl]diazenyl]-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Acid Orange 156 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 4-[[5-methoxy-4-[(4-methoxyphenyl)azo]-2-methylphenyl]azo]benzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.946 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACID ORANGE 156 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9BA8PT45E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Properties of Acid Orange 156

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and characterization of the diazo dye, Acid Orange 156 (C.I. 26501). This document is intended to serve as a valuable resource for researchers and professionals engaged in chemistry, materials science, and drug development, offering detailed information and standardized protocols relevant to the study of azo dyes.

Molecular Structure and Identification

This compound is a synthetic dye classified as a double azo compound.[1] Its structure features two azo (-N=N-) chromophores, which are responsible for its characteristic orange color. The molecule also contains a sulfonic acid group, which imparts water solubility and allows it to be classified as an acid dye.

The definitive identification of this compound is based on the following chemical identifiers:

| Identifier | Value |

| IUPAC Name | sodium 4-[[5-methoxy-4-[(4-methoxyphenyl)azo]-2-methylphenyl]azo]benzenesulphonate |

| CAS Number | 68555-86-2[2] |

| C.I. Number | 26501[1] |

| Molecular Formula | C₂₁H₁₉N₄NaO₅S[2] |

| Synonyms | Weak Acid Orange 3G, Weak Acid Orange ALG, Acid Orange 3G, Orange 3G[2][3] |

Physicochemical and Dyeing Properties

This compound presents as an orange powder.[2] Its key physicochemical and dyeing properties are summarized in the tables below. It is worth noting that while some data is readily available from chemical suppliers and databases, other specific experimental values such as melting point and pKa are not widely reported in the public domain.

Physicochemical Data

| Property | Value |

| Molecular Weight | 462.45 g/mol [2] |

| Solubility | Soluble in water; 100 g/L at 90 °C[1][2] |

| LogP | 6.82790[4] |

| Physical Appearance | Orange Powder[3] |

Dyeing and Fastness Properties

| Property | Value/Rating |

| Dye Class | Acid Dye, Di-azo[3] |

| Hue | Orange[3] |

| Dye Content | >98%[3] |

| Light Fastness | 6-7[3] |

| Washing Fastness | 3-4[3] |

Synthesis of this compound

The manufacturing process for this compound involves a multi-step diazotization and coupling reaction sequence.[1] The synthesis starts with the diazotization of 4-aminobenzenesulfonic acid, which is then coupled with 2-amino-4-methylanisole. The resulting intermediate is diazotized again and subsequently coupled with phenol. The final step is a methylation reaction to yield the this compound molecule.[1]

General Experimental Workflow for Azo Dye Synthesis

Disclaimer: The following protocol is for the synthesis of Orange II and is provided as a representative example. It should be adapted and optimized by a qualified chemist for the synthesis of this compound, with appropriate consideration of stoichiometry and reaction conditions for the specific starting materials.

Step 1: Diazotization of Sulfanilic Acid

-

In a 125-mL Erlenmeyer flask, dissolve 2.4 g of sulfanilic acid in 25 mL of a 2.5% aqueous sodium carbonate solution by gently warming the mixture.[5]

-

Cool the resulting solution under running tap water.[5]

-

Add 1.0 g of sodium nitrite (B80452) (NaNO₂) to the flask and swirl until it is completely dissolved.[5]

-

In a separate 250-mL beaker, prepare an acidic ice solution by combining approximately 10-12 chunks of ice with 2.5 mL of concentrated hydrochloric acid.[5]

-

Slowly add the sulfanilic acid/sodium nitrite solution to the acidic ice solution. A white, powdery precipitate of the diazonium salt will form. Keep this suspension in an ice bath.[5]

Step 2: Azo Coupling with 2-Naphthol (B1666908)

-

In a 400-mL beaker, cool 10 mL of a 10% sodium hydroxide (B78521) solution in an ice bath.[5]

-

Add 1.8 g of 2-naphthol to the cold NaOH solution and stir until it is fully dissolved.[5]

-

Slowly pour the cold diazonium salt suspension from Step 1 into the 2-naphthol solution with continuous stirring.[5]

-

Continue to stir the reaction mixture for 5-10 minutes. The formation of the orange dye will be observed.[5]

Step 3: Isolation and Purification

-

Heat the reaction mixture on a hot plate until the solid dye dissolves.[5]

-

Add approximately 5 g of sodium chloride (NaCl) to "salt out" the dye, which reduces its solubility in the aqueous solution. Continue heating and stirring until the NaCl dissolves.[5]

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystallization.[5]

-

Collect the solid orange dye by suction filtration and wash the filter cake with a small amount of saturated NaCl solution.[5]

-

The crude product can be further purified by recrystallization from a suitable solvent system.

Caption: Generalized workflow for the synthesis of an azo dye.

Spectroscopic Characterization

Specific, experimentally-derived spectroscopic data (UV-Vis, IR, NMR) for this compound are not widely available in the public domain. However, based on its known molecular structure, the expected characteristic signals can be predicted. These predictions can guide researchers in the identification and characterization of this compound.

| Spectroscopic Technique | Expected Characteristic Signals |

| UV-Visible Spectroscopy | An absorption maximum (λmax) in the visible region, likely between 400-500 nm, is expected due to the extended conjugation of the diazo system. |

| Infrared (IR) Spectroscopy | - Aromatic C-H stretching: ~3000-3100 cm⁻¹- C-H stretching (methyl): ~2850-2960 cm⁻¹- Azo (N=N) stretching: ~1400-1450 cm⁻¹ (often weak)- Sulfonate (S=O) stretching: ~1175-1250 cm⁻¹ (strong) and ~1030-1080 cm⁻¹ (strong)- Aromatic C=C stretching: ~1450-1600 cm⁻¹- C-O stretching (ether): ~1230-1270 cm⁻¹ (asymmetric) and ~1020-1075 cm⁻¹ (symmetric) |

| ¹H NMR Spectroscopy | - Signals in the aromatic region (δ 6.5-8.5 ppm) corresponding to the protons on the three aromatic rings.- A singlet for the methyl (-CH₃) group protons.- A singlet for the methoxy (B1213986) (-OCH₃) group protons. |

| ¹³C NMR Spectroscopy | - Multiple signals in the aromatic region (δ 110-160 ppm).- Signals for the methyl (-CH₃) and methoxy (-OCH₃) carbons.- Carbons attached to the azo group and the sulfonate group will be deshielded and appear at characteristic chemical shifts. |

Applications in Research and Industry

The primary application of this compound is in the dyeing industry.[2] Due to its chemical nature as an acid dye, it is particularly suitable for dyeing protein fibers such as wool and silk, as well as synthetic polyamides like nylon.[2] It is also used for coloring paper and leather.[3]

In a research context, like other azo dyes, this compound could potentially be used as a fluorescent probe, although specific studies on this application are not prevalent.[6] The investigation of its interactions with metal ions and its potential for removal from aqueous solutions are also areas of environmental research interest.[6]

Conclusion

This compound is a well-defined diazo dye with established applications in the textile and dyeing industries. While its fundamental chemical and physical properties are known, a comprehensive public repository of its detailed experimental protocols and spectroscopic data is lacking. This guide has consolidated the available information and provided representative methodologies and expected analytical data to aid researchers and professionals in their work with this compound. Further experimental investigation is warranted to fully characterize its spectroscopic properties and explore its potential in other scientific and technological fields.

References

In-depth Technical Guide to the Synthesis of C.I. 26150 (Solvent Black 3)

Abstract: This technical guide provides a comprehensive overview of the synthesis pathway for C.I. 26150, a disazo dye commonly known as Solvent Black 3 or Sudan Black B. The document details the chemical properties, a multi-step synthesis protocol, and the logical workflow of the synthesis. This guide is intended for researchers, scientists, and professionals in the fields of chemistry and drug development, offering a detailed protocol for the laboratory-scale preparation of this widely used colorant. It has been determined that the user's initial query for "C.I. 26501" likely refers to the well-documented C.I. 26150, as no reliable data exists for the former designation.

Introduction

C.I. Solvent Black 3 (CAS No. 4197-25-5) is a fat-soluble, blue-black disazo dye.[1][2] It is extensively used as a biological stain for lipids, triglycerides, and lipoproteins.[3][4] Its applications also extend to various industries, including the coloring of plastics, inks, and other materials.[5] The synthesis of C.I. 26150 is a sequential process involving two key azo coupling reactions.

Physicochemical and Spectral Properties

A summary of the key quantitative properties of C.I. Solvent Black 3 is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₉H₂₄N₆ | [2] |

| Molecular Weight | 456.54 g/mol | [2] |

| Appearance | Dark brown to black powder | [4] |

| Melting Point | 120-124 °C | [4] |

| Maximum Absorption (λmax) | 596-605 nm (in ethanol) | [4] |

| Solubility | Soluble in ethanol (B145695), acetone, toluene, oils, and fats. Insoluble in water. | [3] |

Synthesis Pathway Overview

The synthesis of C.I. 26150 is a two-stage process. The first stage involves the synthesis of an intermediate monoazo compound, 4-(phenylazo)naphthalen-1-amine. The second stage is the diazotization of this intermediate followed by its coupling with 2,3-dihydro-2,2-dimethyl-1H-perimidine to yield the final Solvent Black 3 dye.[2][4]

Experimental Protocols

The following protocols are representative laboratory-scale procedures for the synthesis of C.I. 26150.

Stage 1: Synthesis of 4-(phenylazo)naphthalen-1-amine (Intermediate)

Materials:

-

Aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂)

-

1-Naphthylamine

-

Sodium Acetate (B1210297)

-

Ice

-

Distilled Water

-

Ethanol

Procedure:

-

Diazotization of Aniline:

-

In a 250 mL beaker, dissolve 4.65 g (0.05 mol) of aniline in a mixture of 15 mL of concentrated HCl and 30 mL of water.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled solution of 3.5 g (0.051 mol) of sodium nitrite in 20 mL of water, keeping the temperature below 5 °C.

-

Stir the resulting benzenediazonium chloride solution for 15 minutes in the ice bath.

-

-

Azo Coupling:

-

In a separate 500 mL beaker, dissolve 7.15 g (0.05 mol) of 1-naphthylamine in 100 mL of 50% ethanol.

-

Slowly add the cold diazonium salt solution to the 1-naphthylamine solution with vigorous stirring.

-

Add a saturated solution of sodium acetate to maintain a slightly acidic to neutral pH (around pH 5-6).

-

A reddish-brown precipitate of 4-(phenylazo)naphthalen-1-amine will form.

-

Continue stirring the mixture in the ice bath for 1 hour.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain the purified intermediate.

-

Dry the product in a vacuum oven.

-

Stage 2: Synthesis of C.I. 26150 (Solvent Black 3)

Materials:

-

4-(phenylazo)naphthalen-1-amine (from Stage 1)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

2,3-dihydro-2,2-dimethyl-1H-perimidine

-

Sodium Hydroxide (NaOH)

-

Ice

-

Distilled Water

-

Ethanol

Procedure:

-

Diazotization of the Intermediate:

-

Suspend 12.35 g (0.05 mol) of 4-(phenylazo)naphthalen-1-amine in 100 mL of water containing 15 mL of concentrated HCl.

-

Cool the suspension to 0-5 °C in an ice bath.

-

Slowly add a solution of 3.5 g (0.051 mol) of sodium nitrite in 20 mL of water, maintaining the temperature below 5 °C.

-

Stir the mixture for 30 minutes to ensure complete diazotization.

-

-

Preparation of the Coupling Component:

-

In a 1 L beaker, dissolve 9.9 g (0.05 mol) of 2,3-dihydro-2,2-dimethyl-1H-perimidine in a solution of 50 mL of ethanol and 20 mL of 2M NaOH.

-

Cool this solution to 0-5 °C in an ice bath.

-

-

Final Azo Coupling:

-

Slowly add the cold diazonium salt solution from step 1 to the cold solution of the perimidine derivative with vigorous stirring.

-

A blue-black precipitate of Solvent Black 3 will form immediately.

-

Continue stirring the reaction mixture for 2 hours, allowing it to slowly warm to room temperature.

-

-

Isolation and Purification:

-

Collect the crude Solvent Black 3 by vacuum filtration.

-

Wash the precipitate thoroughly with water until the filtrate is neutral.

-

Dry the crude product in an oven at 60-70 °C.

-

Further purification can be achieved by recrystallization from a suitable solvent such as a toluene-ethanol mixture.

-

Conclusion

This guide outlines the synthesis of C.I. 26150 (Solvent Black 3), a commercially significant disazo dye. The provided protocols for the two-stage synthesis offer a detailed methodology for its laboratory preparation. The synthesis involves standard azo dye chemistry, requiring careful control of temperature and pH to ensure optimal yield and purity of the final product. Researchers and professionals can utilize this information for the consistent and reliable synthesis of C.I. 26150 for various applications.

References

An In-depth Technical Guide to Acid Orange 156 (CAS No. 68555-86-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid Orange 156, identified by CAS number 68555-86-2, is a disazo acid dye. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and primary applications. The information is curated for researchers and scientists, with a focus on presenting clear, quantitative data and outlining the fundamental chemical processes associated with this compound. While its primary utility is in the textile industry, this document consolidates the available technical data to support a foundational understanding for various scientific disciplines.

Chemical and Physical Properties

This compound is an orange powder with good solubility in water.[1][2] Its key physicochemical properties are summarized in the tables below, compiled from various sources.

Table 1: General and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 68555-86-2 | [1][2][3][4][5][6][7] |

| Alternate CAS | 72827-75-9 | [2][3][4][8][9] |

| Chemical Class | Diazo | [4][8] |

| C.I. Number | 26501 | [2][3][4][8] |

| Molecular Formula | C₂₁H₁₉N₄NaO₅S | [2][3][5][6][7][9][10] |

| Synonyms | Weak Acid Orange ALG, Weak Acid Orange E-GNS, Acid Orange 3G, Weak Acid Orange 3G, Acid Orange C-GNS | [3][6] |

| Physical Appearance | Orange Powder | [1][2][3][4][8][11] |

Table 2: Physicochemical Data

| Property | Value | Reference(s) |

| Molecular Weight | 462.46 g/mol | [2][3][5][7][9][12] |

| Exact Mass | 462.09700 u | [5][6][9] |

| Solubility | Soluble in water; 100 g/L at 90°C | [1][2][3] |

| LogP | 6.82790 | [5][6][9] |

| PSA (Polar Surface Area) | 133.48000 Ų | [5][6][9] |

| Purity/Dye Content | >98% | [8] |

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the sequential coupling of diazonium salts with aromatic compounds.[1][2] The general manufacturing method is outlined below.

Experimental Protocol: Synthesis Pathway

The synthesis of this compound is described to proceed via the following steps:

-

First Diazotization: 4-Aminobenzenesulfonic acid is diazotized.

-

First Coupling: The resulting diazonium salt is coupled with 2-Amino-4-methylanisole.

-

Second Diazotization: The product from the first coupling is then diazotized.

-

Second Coupling: This second diazonium salt is coupled with phenol.

-

Methylation: A final methylation step is performed to yield the final this compound product.[2]

A logical workflow for this synthesis is depicted in the following diagram.

Caption: A diagram illustrating the multi-step synthesis of this compound.

Applications

The primary application of this compound is as a dye for various substrates.

-

Textiles: It is used for dyeing and printing on nylon, silk, and wool fabrics.[1]

-

Other Materials: It also finds application in the dyeing of leather and paper.[8]

-

Research: In a research context, it has been noted as an azo dye that can be removed from aqueous solutions by metal ions, suggesting its use in studies related to wastewater treatment and environmental science.[10][13]

Fastness Properties

The performance of a dye is often characterized by its fastness to various environmental factors.

Table 3: Fastness and Performance Data

| Property | Rating/Value | Reference(s) |

| Light Fastness | 6-7 | [8] |

| Washing Fastness | 3-4 | [8] |

| Perspiration Fastness | Data indicates fastness | [14] |

| Seawater Fastness | Data indicates fastness | [14] |

Toxicology and Safety

Limited toxicological data is available for this compound specifically. However, information on related acid orange dyes provides some context. For instance, studies on other acid orange dyes have indicated low acute oral toxicity in rats.[15] It is important to note that toxicological properties can vary significantly between different chemical structures within the same class of dyes. Safety data sheets for this compound classify it as acutely toxic if swallowed or inhaled.[16]

Table 4: Safety and Hazard Information

| Identifier | Value | Reference(s) |

| Hazard Class | 6.1(b) | [5][6] |

| RIDADR | UN 2811 | [5] |

| Packaging Group | III | [5] |

| HS Code | 3204120000 | [5][6] |

Limitations and Future Research

This guide consolidates the currently available public domain information on this compound. It is important to note several areas where data is lacking:

-

Biological Signaling Pathways: There is no available research describing the interaction of this compound with any biological signaling pathways. Its mechanism of action is understood in the context of a dye, not a bioactive compound.

-

Comprehensive Spectral Data: While its color is well-documented, detailed and publicly archived UV-Vis, NMR, or Mass Spectrometry data are not available.

-

Drug Development Potential: There is no current evidence to suggest that this compound has applications in drug development.

Future research could focus on elucidating the detailed toxicological profile of this compound, exploring its potential for advanced applications such as in sensor technology or environmental remediation, and fully characterizing its spectral properties.

References

- 1. This compound | 68555-86-2 [chemicalbook.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. sdinternational.com [sdinternational.com]

- 4. This compound Manufacturers Suppliers in Mumbai Gujarat India [colorantsgroup.com]

- 5. This compound | CAS#:68555-86-2 | Chemsrc [chemsrc.com]

- 6. This compound, CasNo.68555-86-2 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 7. scbt.com [scbt.com]

- 8. colorantsgroup.com [colorantsgroup.com]

- 9. This compound | CAS#:72827-75-9 | Chemsrc [chemsrc.com]

- 10. This compound - Immunomart [immunomart.com]

- 11. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 68555-86-2 Name: Sodium 4-[[5-methoxy-4-[(4-methoxyphenyl)azo]-2-methylphenyl]azo]benzenesulphonate [xixisys.com]

- 12. Benzenesulfonic acid, 4-(2-(5-methoxy-4-(2-(4-methoxyphenyl)diazenyl)-2-methylphenyl)diazenyl)-, sodium salt (1:1) | C21H19N4NaO5S | CID 23703979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. specialchem.com [specialchem.com]

- 15. bgrci.de [bgrci.de]

- 16. echemi.com [echemi.com]

An In-depth Technical Guide to the Solubility of Acid Orange 156

This technical guide provides a comprehensive overview of the solubility of Acid Orange 156 in water and a discussion on its general solubility in organic solvents. This document is intended for researchers, scientists, and professionals in drug development and other related fields who utilize azo dyes in their work.

Introduction to this compound

This compound is a di-azo acid dye.[1] It appears as an orange powder and is primarily used for the dyeing and printing of nylon, silk, and wool fabrics.[2] Its chemical formula is C₂₁H₁₉N₄NaO₅S with a molecular weight of 462.46 g/mol .[3][4]

Quantitative Solubility Data

The solubility of a substance is a critical parameter in various scientific and industrial applications, influencing its bioavailability, formulation, and delivery. The following table summarizes the known quantitative solubility data for this compound.

| Solvent | Temperature (°C) | Solubility (g/L) | Reference |

| Water | 90 | 100 | [2][3] |

Solubility Profile

3.1. Aqueous Solubility

This compound is readily soluble in water.[1][2][5] The solubility in water is significantly temperature-dependent, with a documented solubility of 100 g/L at 90 °C.[2][3][4] This high solubility in hot water is advantageous for dyeing processes.

3.2. Organic Solvent Solubility

While specific quantitative data for the solubility of this compound in various organic solvents is not extensively documented in the available literature, a related compound, Acid Orange 7, is noted to be soluble in alcohol.[6] Another dye, Acridine Orange, shows solubility in ethanol, DMSO, and dimethyl formamide.[7] Generally, the solubility of azo dyes in organic solvents can be variable and is dependent on the specific molecular structure of the dye and the polarity of the solvent. For precise applications, experimental determination of solubility in the organic solvent of interest is recommended.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of an azo dye such as this compound in a given solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.

4.1. Materials and Equipment

-

This compound

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Vials or test tubes with secure caps

-

Shaking incubator or magnetic stirrer with temperature control

-

Centrifuge

-

Spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

4.2. Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a known volume of the solvent in a series of vials. The amount of dye added should be more than what is expected to dissolve.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator or on a magnetic stirrer at a constant, controlled temperature.

-

Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the maximum amount of solute has dissolved and the solution is saturated.

-

-

Separation of Undissolved Solute:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully collect the supernatant using a pipette. To ensure no solid particles are transferred, it is advisable to filter the supernatant through a syringe filter.

-

-

Quantification of Dissolved Solute:

-

Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

-

Measure the absorbance of the standard solutions and the saturated solution supernatant at the wavelength of maximum absorbance (λmax) for this compound using a spectrophotometer.

-

Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

-

From the calibration curve, determine the concentration of this compound in the saturated supernatant. This concentration represents the solubility of the dye in that solvent at the specified temperature.

-

-

Data Analysis:

-

Express the solubility in appropriate units, such as g/L or mg/mL.

-

Repeat the experiment at different temperatures if the temperature dependence of solubility is of interest.

-

Visualization of Experimental Workflow

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. colorantsgroup.com [colorantsgroup.com]

- 2. This compound | 68555-86-2 [chemicalbook.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. sdinternational.com [sdinternational.com]

- 5. Orange 156 Acid Dyes Manufacturer, Supplier, Exporter [gokuleximp.co]

- 6. China Acid Orange â ¡ Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colourdyes.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

spectral characteristics of Acid orange 156

An In-depth Technical Guide to the Spectral Characteristics of Acid Orange 156

Preamble: This document provides a comprehensive technical guide on the spectral characteristics of the diazo dye, this compound (C.I. 26501). Due to a notable absence of publicly available, peer-reviewed quantitative spectral data specifically for this compound, this guide furnishes a foundational understanding based on the general properties of structurally similar orange azo dyes. The experimental protocols detailed herein represent standardized methodologies for the spectral analysis of such compounds and can be directly applied to generate the specific data for this compound in a laboratory setting.

Introduction to this compound

This compound, identified by the Colour Index number 26501, is a disazo acid dye.[1][2] Such dyes are characterized by the presence of two azo groups (-N=N-) connecting aromatic rings. These chromophoric azo groups are primarily responsible for the dye's color. The molecular structure of this compound is Sodium 4-[(E)-{5-methoxy-4-[(E)-(4-methoxyphenyl)diazenyl]-2-methylphenyl}diazenyl]benzenesulfonate. Its chemical formula is C₂₁H₁₉N₄NaO₅S, and it is used in the textile, leather, and paper industries.[1][3]

Predicted and General Spectral Characteristics

Table 1: Anticipated Spectral Properties of this compound in Aqueous Solution

| Parameter | Expected Value/Range | Notes |

| λmax (nm) | 480 - 500 | The maximum absorption wavelength (λmax) is influenced by the specific molecular structure and the solvent environment. For similar acid orange dyes, λmax values are often observed in this range. |

| **Molar Absorptivity (ε) (M⁻¹cm⁻¹) ** | 20,000 - 40,000 | Azo dyes are known for their high molar absorptivity, indicating strong light absorption. This value is an estimate based on typical diazo structures. |

| Fluorescence Emission | Weak to negligible | Azo dyes, in general, are not strongly fluorescent. Any emission is likely to be weak and may not be a primary characteristic for analysis. |

| Solvatochromism | Present | A shift in λmax with changing solvent polarity is expected due to the polar nature of the molecule. A bathochromic (red) shift is anticipated in more polar solvents. |

Experimental Protocols for Spectral Characterization

To ascertain the precise spectral characteristics of this compound, the following detailed experimental protocols are recommended.

UV-Visible Absorption Spectroscopy

This protocol outlines the procedure for determining the maximum absorption wavelength (λmax) and the molar absorptivity (ε) of this compound.

Materials:

-

This compound (analytical grade)

-

Volumetric flasks (100 mL, 50 mL, 25 mL)

-

Pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Visible Spectrophotometer

-

Distilled or deionized water

-

Other solvents of varying polarity for solvatochromism studies (e.g., ethanol, methanol, DMSO)

Procedure:

-

Preparation of a Stock Solution (e.g., 1 x 10⁻³ M):

-

Accurately weigh a precise amount of this compound powder.

-

Dissolve the powder in a known volume of distilled water in a volumetric flask to create a stock solution of a specific molarity.

-

-

Preparation of Working Solutions:

-

Perform serial dilutions of the stock solution to prepare a series of solutions with decreasing concentrations (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 2.5 x 10⁻⁵ M, 1.25 x 10⁻⁵ M, and 6.25 x 10⁻⁶ M).

-

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to scan a wavelength range of 300 nm to 700 nm.

-

Use the solvent (e.g., distilled water) as a blank to zero the instrument.

-

Measure the absorbance of each working solution in a 1 cm quartz cuvette.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) from the absorption spectra.

-

Construct a Beer-Lambert Law plot of absorbance versus concentration at λmax.

-

The slope of the linear regression of this plot will be the molar absorptivity (ε).

-

To investigate solvatochromic effects, repeat the above procedure using different solvents.

Diagram 1: Workflow for UV-Visible Absorption Spectroscopy

References

An In-depth Technical Guide to the Physicochemical Properties of Acid Orange 156

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Orange 156, also known by its Colour Index name C.I. 26501, is a disazo acid dye.[1] Primarily utilized in the textile industry, it is employed for the dyeing and printing of materials such as nylon, silk, and wool fabrics.[2][3] This document provides a comprehensive overview of the known physicochemical properties of this compound and outlines a general experimental protocol for the determination of its molar extinction coefficient, a critical parameter for quantitative spectroscopic analysis.

Physicochemical Properties of this compound

A summary of the key identification and physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical supplier databases and general chemical information resources.

| Property | Value | Reference |

| Chemical Name | Sodium 4-[(E)-{5-methoxy-4-[(E)-(4-methoxyphenyl)diazenyl]-2-methylphenyl}diazenyl]benzenesulfonate | [4] |

| C.I. Name | This compound | [1] |

| C.I. Number | 26501 | [1][5] |

| CAS Number | 68555-86-2, 72827-75-9 | [1][2][4] |

| Molecular Formula | C₂₁H₁₉N₄NaO₅S | [1][2][4][6] |

| Molecular Weight | 462.46 g/mol | [1][6] |

| Appearance | Orange Powder | [1][3][5] |

| Solubility | Soluble in water. | [1][3][5] |

Molar Extinction Coefficient of this compound

Despite a comprehensive search of scientific literature and chemical databases, a specific molar extinction coefficient for this compound has not been reported. The molar extinction coefficient (ε), also known as molar absorptivity, is a measurement of how strongly a chemical species absorbs light at a particular wavelength. It is an intrinsic property of a substance and a crucial parameter for quantitative analysis using Beer-Lambert's law (A = εbc, where A is absorbance, b is the path length, and c is the concentration).

The lack of a reported value necessitates experimental determination for any quantitative work involving this compound. The following section details a general experimental protocol for this purpose.

Experimental Protocol for Determination of Molar Extinction Coefficient

This section outlines a standard procedure for determining the molar extinction coefficient of a chromophoric compound like this compound using UV-Visible spectrophotometry.

1. Materials and Equipment:

-

This compound (high purity standard)

-

Analytical balance

-

Volumetric flasks (various sizes, e.g., 10 mL, 25 mL, 50 mL, 100 mL)

-

Pipettes (various sizes)

-

Solvent (e.g., deionized water, ethanol, or another appropriate solvent in which the dye is soluble and stable)

-

UV-Visible spectrophotometer

-

Cuvettes (typically 1 cm path length)

2. Preparation of a Stock Solution:

-

Accurately weigh a precise amount of dry this compound powder using an analytical balance.

-

Quantitatively transfer the weighed dye into a volumetric flask of a known volume (e.g., 100 mL).

-

Add a small amount of the chosen solvent to dissolve the dye completely.

-

Once dissolved, fill the volumetric flask to the calibration mark with the solvent.

-

Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

Calculate the molar concentration of this stock solution using the known mass, molecular weight (462.46 g/mol ), and volume.

3. Preparation of Serial Dilutions:

-

Prepare a series of dilutions from the stock solution using volumetric flasks and pipettes. A typical series might include five to seven concentrations that will yield absorbance values within the linear range of the spectrophotometer (ideally between 0.1 and 1.0).

-

For each dilution, accurately transfer a specific volume of the stock solution into a new volumetric flask and dilute to the mark with the solvent.

-

Calculate the molar concentration of each diluted solution.

4. Spectrophotometric Measurement:

-

Turn on the UV-Visible spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Set the spectrophotometer to scan a wavelength range appropriate for an orange dye (e.g., 350-600 nm) to determine the wavelength of maximum absorbance (λmax).

-

Use a cuvette filled with the pure solvent as a blank to zero the instrument.

-

Measure the absorbance spectrum of one of the diluted dye solutions to identify the λmax. The λmax is the wavelength at which the dye exhibits its strongest absorbance.

-

Set the spectrophotometer to measure the absorbance at the determined λmax.

-

Measure the absorbance of each of the prepared diluted solutions at the λmax, starting from the least concentrated to the most concentrated. Rinse the cuvette with the next solution to be measured before filling it.

5. Data Analysis and Calculation of Molar Extinction Coefficient:

-

Plot a graph of absorbance (at λmax) on the y-axis versus the molar concentration on the x-axis. This is known as a Beer-Lambert plot.

-

Perform a linear regression analysis on the data points. The plot should be linear, and the line should pass through the origin.

-

According to the Beer-Lambert law (A = εbc), the slope of the linear regression line is equal to the molar extinction coefficient (ε) multiplied by the path length of the cuvette (b).

-

Since the path length is typically 1 cm, the slope of the line is the molar extinction coefficient. The units of ε will be M⁻¹cm⁻¹.

The following diagram illustrates the experimental workflow for determining the molar extinction coefficient.

Signaling Pathways and Biological Interactions

There is currently no scientific literature to suggest that this compound is involved in any specific biological signaling pathways. Its primary application is as a synthetic dye for industrial purposes. The core requirements for diagrams of signaling pathways are therefore not applicable based on the available information.

Conclusion

References

An In-depth Technical Guide on the Photostability of Acid Orange 156

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photostability of C.I. Acid Orange 156 (CAS 68555-86-2), a disazo acid dye.[1][2] Given the limited direct research specifically on this compound, this guide draws upon established principles of azo dye photochemistry and data from structurally similar compounds to predict its behavior and provide robust experimental protocols for its evaluation.

Introduction to this compound

This compound is a disazo dye, characterized by the presence of two azo bonds (-N=N-) which act as the primary chromophore responsible for its orange color.[1][2][3] Its molecular structure confers solubility in water and enables its use in dyeing textiles, leather, and paper.[2][4] The photostability of such dyes is a critical parameter, as exposure to light, particularly UV radiation, can lead to the cleavage of the azo bond, resulting in color fading and the generation of potentially hazardous degradation products, such as aromatic amines.[3][5]

Factors Influencing Photostability

The rate of photodegradation of this compound is influenced by several environmental and chemical factors:

-

Light Intensity and Wavelength: Higher light intensity, especially in the UV spectrum, accelerates the rate of degradation.[3]

-

pH: The pH of the solution can significantly affect the stability of the azo bond. Some azo dyes exhibit greater stability under specific pH conditions.[3]

-

Presence of Oxidizing Agents: Reactive oxygen species (ROS) can accelerate the degradation process. The presence of oxygen is a key factor in photodynamic reactions that lead to dye degradation.[3]

-

Solvent: The choice of solvent can impact the photostability of the dye.[3]

-

Photocatalysts: The presence of semiconductor materials like titanium dioxide (TiO₂) can significantly accelerate the photodegradation of azo dyes under UV irradiation.[6][7]

Proposed Photodegradation Mechanism

The primary mechanism of photodegradation for azo dyes like this compound is the reductive cleavage of the azo bond. This process is initiated by the absorption of photons, which excites the dye molecule. The excited molecule can then undergo a series of reactions, often involving reactive oxygen species, leading to the breaking of the -N=N- linkage. This results in the formation of smaller, colorless aromatic compounds, including aromatic amines.[5]

Experimental Protocols for Photostability Testing

A standardized approach is crucial for evaluating the photostability of this compound. The following protocol is based on established methodologies for testing dye stability.

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water) at a known concentration.

-

Working Solutions: Prepare working solutions of the desired concentration from the stock solution. The concentration should be such that the absorbance at the maximum wavelength (λmax) falls within the linear range of the spectrophotometer.[8]

-

Control Samples: Prepare identical samples to be kept in the dark to serve as controls. This helps to distinguish between photodegradation and any thermal degradation that may occur.[9]

-

Light Source: A xenon arc lamp is often used as it closely simulates the solar spectrum.[10] Alternatively, a high-pressure mercury lamp can be used.[8] The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter for confirmatory studies.[9][11]

-

Sample Exposure: Place the samples in a photostability chamber. For solutions, use quartz cuvettes or other transparent containers that do not block UV radiation.[12] Ensure uniform exposure of all samples.

-

Sampling: Withdraw aliquots of the irradiated solution and the dark control at predetermined time intervals for analysis.[8]

A combination of analytical techniques should be employed for a thorough assessment:

-

UV-Visible Spectrophotometry: This is the primary method to monitor the rate of color loss by measuring the decrease in absorbance at the dye's λmax over time.[3]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to separate and quantify the concentration of the parent dye and its degradation products.[3][13] This provides more accurate kinetic data than spectrophotometry alone.

-

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are essential for identifying the chemical structures of the degradation by-products.[5][14]

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis can be used to observe changes in the functional groups of the dye molecule as it degrades, confirming the cleavage of the azo bond and the formation of new products.[5][14]

Quantitative Data Presentation

Table 1: Photodegradation Kinetics of Acid Orange Dyes

| Dye | Catalyst | Light Source | Initial Concentration (mg/L) | Degradation Efficiency (%) | Time (hours) | Reference |

| Acid Orange 7 | TiO₂ | UV (30W) | 50 | 76 | 32 | [7] |

| Acid Orange 7 | TiO₂ | UV (30W) | 50 | 100 | 127 | [7] |

| Orange G | GA-TiO₂-Cd | UV | N/A | ~95 | 2 | [6] |

Table 2: Lightfastness Properties of this compound

| Property | Value |

| Light Fastness | 6-7 |

| Washing Fastness | 3-4 |

Data obtained from the technical data sheet for this compound.[4] The lightfastness is rated on a scale of 1 to 8, where 8 indicates the highest fastness.

Strategies to Enhance Photostability

Several strategies can be employed to improve the photostability of azo dyes like this compound:

-

Light Exclusion: Storing solutions in amber-colored vials or in the dark is the most direct method to prevent photodegradation.[3]

-

Use of Stabilizers: The addition of UV absorbers or quenchers can help to protect the dye from light-induced damage.[3]

-

Deoxygenation: Removing dissolved oxygen from the solution by purging with an inert gas (e.g., nitrogen or argon) can inhibit oxidative degradation pathways.[3]

-

pH Control: Maintaining an optimal pH can enhance the stability of the azo bond.[3]

Conclusion

Understanding the photostability of this compound is essential for its proper application and for assessing its environmental impact. While it exhibits good lightfastness, it is susceptible to degradation under UV irradiation, primarily through the cleavage of its azo bonds. This guide provides a framework for the systematic evaluation of its photostability and offers insights into its likely degradation pathways. The experimental protocols and analytical methods described herein will enable researchers to generate robust and reliable data, contributing to a more complete understanding of this important dye.

References

- 1. specialchem.com [specialchem.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. benchchem.com [benchchem.com]

- 4. colorantsgroup.com [colorantsgroup.com]

- 5. mdpi.com [mdpi.com]

- 6. Degradation of Orange G, Acid Blue 161, and Brillant Green Dyes Using UV Light‐Activated GA–TiO2–Cd Composite - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijert.org [ijert.org]

- 8. benchchem.com [benchchem.com]

- 9. q1scientific.com [q1scientific.com]

- 10. Synthesis and a Photo-Stability Study of Organic Dyes for Electro-Fluidic Display - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ema.europa.eu [ema.europa.eu]

- 12. iagim.org [iagim.org]

- 13. icontrolpollution.com [icontrolpollution.com]

- 14. jabsonline.org [jabsonline.org]

An In-depth Technical Guide to the Safety and Handling of Acid Orange 156 Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Acid Orange 156 powder, a diazo-based acid dye.[1] The following sections detail the chemical's properties, potential hazards, and recommended procedures for safe use, storage, and emergency response.

Chemical and Physical Properties

This compound is an orange powder that is soluble in water.[2][3] Its solubility increases at higher temperatures, reaching 100 g/L in water at 90°C.[2][4] It is primarily used for dyeing polyamide fibers, as well as in the textile, leather, and paper industries.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C21H19N4NaO5S[2][5] |

| Molecular Weight | 462.46 g/mol [2][5] |

| CAS Number | 68555-86-2 / 72827-75-9[2][5] |

| Appearance | Orange Powder[3][5] |

| Odor | Odorless[5] |

| pH | 7.5[5] |

| Melting/Freezing Point | No data available[6] |

| Boiling Point | No data available[6] |

| Flash Point | No data available[6] |

| Vapor Pressure | Negligible[5] |

| Solubility in Water | Soluble[3] |

Hazard Identification and Toxicology

This compound is classified as toxic if swallowed and fatal if inhaled.[6] It may cause irritation to the eyes, skin, and respiratory tract.[5] Prolonged or repeated contact may lead to skin irritation in sensitive individuals.[5]

Table 2: Toxicological Data

| Hazard Classification | Details |

| Acute Oral Toxicity | Category 3, Toxic if swallowed.[6] May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[5] |

| Acute Inhalation Toxicity | Category 2, Fatal if inhaled.[6] May cause irritation of the respiratory tract.[5] |

| Skin Corrosion/Irritation | May cause skin irritation.[5] |

| Eye Damage/Irritation | May cause eye irritation and inflammation.[5] |

| Carcinogenicity | Not listed as a carcinogen by ACGIH, IARC, NIOSH, NTP, or OSHA.[5] |

| Mutagenicity | Mutagenicity data has been reported.[5] |

Handling and Storage

Handling:

-

Handle in a well-ventilated place.[6]

-

Use only in a chemical fume hood.[5]

-

Minimize dust generation and accumulation.[5]

-

Do not eat, drink, or smoke when using this product.[6]

-

Wear suitable protective clothing, gloves, and eye/face protection.[5][6]

-

If ventilation is inadequate, wear respiratory protection.[6]

Storage:

-

Store locked up.[6]

-

Preserve in tight and light-resistant containers.[5]

-

Store apart from incompatible materials such as strong oxidizing and reducing agents.[5]

Personal Protective Equipment (PPE)

To ensure safety when handling this compound powder, the following personal protective equipment is mandatory:

Caption: Personal Protective Equipment for Handling this compound.

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[5]

-

Skin Protection: Wear appropriate protective gloves (rubber) and clothing to prevent skin exposure.[5]

-

Respiratory Protection: In case of inadequate ventilation, wear an approved respirator.[5][6]

Emergency Procedures

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6]

-

In Case of Skin Contact: Immediately flush skin with plenty of soap and water. Remove contaminated clothing. Get medical aid if irritation develops or persists.[5]

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[5]

-

If Swallowed: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[5]

Firefighting Measures:

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[5]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

Caption: General workflow for responding to a chemical spill.

Experimental Protocol for Solid Spill Cleanup:

-

Evacuate and Secure the Area: Immediately evacuate personnel from the spill area and restrict access.[7]

-

Don Personal Protective Equipment (PPE): Before cleanup, put on the appropriate PPE as detailed in Section 4, including chemical safety goggles, rubber gloves, a lab coat, and an approved respirator.[5]

-

Contain the Spill: Use proper personal protective equipment as indicated in Section 8 of the SDS.[5] Carefully vacuum or sweep up the material, avoiding the generation of dust.[5]

-

Collect the Material: Place the swept-up powder into a suitable, labeled disposal container.[5]

-

Decontaminate the Area: After the bulk of the material has been removed, wipe the area down with a wet paper towel.[8]

-

Dispose of Waste: Place all contaminated materials, including paper towels and PPE, into a sealed bag and label it as hazardous waste for proper disposal according to local regulations.[8]

-

Wash Hands: Thoroughly wash hands and any exposed skin with soap and water after the cleanup is complete.

Stability and Reactivity

-

Chemical Stability: Stable under normal temperatures and pressures.[5]

-

Conditions to Avoid: Incompatible materials, excess heat, and strong oxidants.[5]

-

Incompatible Materials: Strong oxidizing agents and strong reducing agents.[5]

-

Hazardous Decomposition Products: May produce irritating and toxic fumes and gases upon combustion.[5]

-

Hazardous Polymerization: Will not occur.[5]

This guide is intended for use by trained professionals. Always refer to the specific Safety Data Sheet (SDS) for this compound before use and ensure that all personnel are trained in its proper handling and emergency procedures.

References

- 1. specialchem.com [specialchem.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. colorantsgroup.com [colorantsgroup.com]

- 4. sdinternational.com [sdinternational.com]

- 5. cncolorchem.com [cncolorchem.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. offices.austincc.edu [offices.austincc.edu]

- 8. ehs.utk.edu [ehs.utk.edu]

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) for Acid Orange 156

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical safety and handling information for Acid Orange 156, a synthetic dye used in various industrial applications. The following sections detail the compound's properties, associated hazards, and recommended safety protocols, presented in a format tailored for scientific and research professionals.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 68555-86-2, 72827-75-9 | [1][2] |

| Molecular Formula | C21H19N4NaO5S | [1][2] |

| Molecular Weight | 462.46 g/mol | [1][2][3] |

| Appearance | Orange Powder | [1][2][4] |

| Solubility | Soluble in water. At 90°C, the solubility is 100 g/L. | [2][5] |

| C.I. Number | 26501 | [2][4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance with the potential for significant acute toxicity.

| Hazard Classification | Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed |

| Acute Toxicity (Inhalation) | Category 2 | H330: Fatal if inhaled |

| Specific Target Organ Toxicity (Single Exposure) | Category 2 | May cause damage to organs |

The signal word for this substance is "Danger" . It is crucial to handle this chemical with appropriate protective measures to avoid adverse health effects.[6]

Toxicological Information

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of substances like this compound are standardized to ensure reproducibility and reliability of the data. The following are representative methodologies for key toxicological endpoints.

Acute Oral Toxicity (LD50) Determination

The acute oral toxicity of a substance is typically determined using a method like the OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method).

Methodology:

-

Animal Model: Healthy, young adult rodents (e.g., rats or mice) are used.

-

Dosage: A single dose of the test substance is administered orally via gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Procedure:

-

Animals are fasted prior to dosing.

-

The substance is administered, and the animals are observed for signs of toxicity and mortality.

-

Observations are recorded systematically at specified intervals (e.g., 1, 4, 24 hours, and then daily for 14 days).

-

-

Endpoint: The LD50 (Lethal Dose, 50%) is the statistically estimated dose that is expected to be lethal to 50% of the tested animal population. The test also allows for the classification of the substance into a specific toxicity category based on the observed mortality at different dose levels.

Skin Irritation/Corrosion Test

The potential of a chemical to cause skin irritation is assessed using methods such as the OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion).

Methodology:

-

Animal Model: Albino rabbits are typically used for this test.

-

Procedure:

-

A small area of the animal's fur is clipped.

-

A measured amount of the test substance (solid or liquid) is applied to a small patch of skin (approximately 6 cm²).

-

The treated area is covered with a gauze patch.

-

After a 4-hour exposure period, the patch and any residual test substance are removed.

-

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. The severity of the reactions is scored according to a standardized scale.

-

Classification: The substance is classified as an irritant or non-irritant based on the mean scores for erythema and edema.

Eye Irritation/Corrosion Test

The potential for a chemical to cause eye irritation is evaluated using methods like the OECD Test Guideline 405 (Acute Eye Irritation/Corrosion).

Methodology:

-

Animal Model: Albino rabbits are the standard model.

-

Procedure:

-

A small amount of the test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye remains untreated and serves as a control.

-

The eyes are observed for any signs of irritation.

-

-

Observation: The cornea, iris, and conjunctiva are examined for opacity, inflammation, and discharge at 1, 24, 48, and 72 hours after instillation. The reactions are scored using a standardized system.

-

Classification: The substance is classified based on the severity and reversibility of the observed eye lesions.

Bacterial Reverse Mutation Test (Ames Test)

The mutagenic potential of a chemical is often assessed using the Ames test (OECD Test Guideline 471).

Methodology:

-

Test System: Histidine-dependent strains of the bacterium Salmonella typhimurium are used. These strains have a mutation that prevents them from synthesizing the amino acid histidine, making them unable to grow on a histidine-free medium.

-

Procedure:

-

The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix, derived from rat liver enzymes). The S9 mix is used to simulate mammalian metabolism, as some chemicals only become mutagenic after being metabolized.

-

The treated bacteria are then plated on a minimal agar (B569324) medium that lacks histidine.

-

-

Endpoint: If the test substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to synthesize histidine and grow into visible colonies. The number of revertant colonies is counted, and a dose-dependent increase in the number of revertants compared to the control indicates a mutagenic potential.

Handling and Storage

Proper handling and storage procedures are essential to minimize the risks associated with this compound.

| Procedure | Recommendation |

| Handling | Use in a well-ventilated area. Wear suitable protective clothing, including gloves and safety goggles. Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use non-sparking tools.[6] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from foodstuff containers and incompatible materials.[6] |

| Incompatible Materials | Strong oxidizing agents.[1] |

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken immediately.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation develops or persists.[1][6] |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[6] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a doctor or Poison Control Center immediately.[6] |

Accidental Release Measures

In case of a spill or release, the following procedures should be followed.

| Step | Action |

| Personal Precautions | Use personal protective equipment. Ensure adequate ventilation. Evacuate personnel to safe areas. Remove all sources of ignition.[6] |

| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. Discharge into the environment must be avoided.[6] |

| Methods for Cleaning Up | Collect spillage and arrange for disposal. Keep in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment.[6] |

Diagrams

Hazard Identification and Response Workflow

Caption: Workflow for identifying hazards and responding to exposure.

Accidental Release logical Relationship

Caption: Logical steps for responding to an accidental release.

References

- 1. Determination of the LD50 of acridine orange via intravenous administration in mice in preparation for clinical application to cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. siesascs.edu.in [siesascs.edu.in]

- 5. epa.gov [epa.gov]

- 6. New eye and skin irritation test guidelines for make-up and personal care products [cosmeticsdesign.com]

The Dawn of Synthetic Color: A Technical Guide to the Discovery and History of Azo Dyes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery of azo dyes, a class of compounds that revolutionized the chemical industry and laid the groundwork for modern synthetic chemistry. We will delve into the foundational synthesis of the first azo dyes, their historical development, and the detailed experimental protocols that brought these vibrant colors to life. This guide provides a core understanding of the chemical principles and historical context of these remarkable compounds.

From Serendipity to Synthesis: A Historical Overview

The journey into the world of synthetic dyes began not with a targeted search, but with a fortuitous accident. In 1856, while attempting to synthesize quinine, the 18-year-old chemist William Henry Perkin serendipitously discovered mauveine, the first synthetic dye.[1] This discovery ignited a fervent search for new, synthetically accessible colors, moving away from the reliance on natural sources.

The true genesis of the vast and versatile class of azo dyes, however, lies with the German chemist Johann Peter Griess. In 1858, Griess discovered the diazotization reaction, a process that converts a primary aromatic amine into a diazonium salt using nitrous acid at low temperatures.[2][3][4][5][6] He found that these reactive diazonium salts could then be coupled with aromatic compounds, such as phenols and amines, to produce intensely colored azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-).[7][8] This two-step process of diazotization and azo coupling became the cornerstone of azo dye synthesis.[7][8][9]

The first azo dye, Aniline (B41778) Yellow, was produced in 1861.[10][11][12][13] This was followed by the first commercially successful azo dye, Bismarck Brown, in 1863, developed by Carl Alexander von Martius.[14][15][16][17] These early discoveries unleashed a torrent of innovation, leading to the synthesis of a vast spectrum of colors and firmly establishing the synthetic dye industry.[17]

Key Milestones in the Discovery and Development of Azo Dyes

| Year | Discovery/Development | Key Figure(s) | Significance |

| 1856 | Discovery of Mauveine, the first synthetic dye. | William Henry Perkin | Sparked the beginning of the synthetic dye industry.[1][18] |

| 1858 | Discovery of the diazotization reaction. | Johann Peter Griess | Laid the fundamental chemical foundation for the synthesis of all azo dyes.[2][3][4][5][6] |

| 1861 | First synthesis of an azo dye, Aniline Yellow. | C. Mene | Demonstrated the practical application of the diazotization and coupling reactions.[10][11][12][13] |

| 1863 | Development of Bismarck Brown, the first commercially successful azo dye. | Carl Alexander von Martius | Marked the commercial viability and industrial production of azo dyes.[14][15][16][17] |

| 1868 | Discovery of Martius Yellow. | Karl Alexander von Martius | Expanded the palette of available synthetic yellow dyes.[2] |

| 1884 | Synthesis of Congo Red, the first direct dye for cotton. | Revolutionized the dyeing of cellulosic fibers, as it did not require a mordant.[19] |

Core Chemical Pathways

The synthesis of azo dyes is fundamentally a two-stage process: diazotization followed by azo coupling.

Diazotization

In this step, a primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at a low temperature (0-5 °C) to form a diazonium salt. The low temperature is crucial as diazonium salts are unstable and can decompose at higher temperatures.

Azo Coupling

The resulting aryl diazonium salt is a weak electrophile and will react with an electron-rich aromatic compound, known as the coupling component. Typical coupling components include phenols, naphthols, and other aromatic amines. This electrophilic aromatic substitution reaction forms the stable azo compound, which is the colored dye.

Experimental Protocols for Key Early Azo Dyes

The following sections provide detailed methodologies for the synthesis of seminal azo dyes, based on historical accounts and modern reconstructions.

Synthesis of Aniline Yellow (p-Aminoazobenzene)

Aniline Yellow was the first azo dye to be synthesized and is formed by the coupling of a diazonium salt with aniline itself.

Experimental Protocol:

-

Diazotization:

-

In a beaker, prepare a solution of 4.5 mL of aniline in a mixture of 10 mL of concentrated hydrochloric acid and 20 mL of water. Stir until the aniline has completely dissolved.[10][13][16]

-

In a separate beaker, dissolve 4 g of sodium nitrite in 20 mL of water.[10][13][16]

-

Slowly add the sodium nitrite solution to the cooled aniline hydrochloride solution with constant stirring, maintaining the temperature at 5 °C. This will form the benzene (B151609) diazonium chloride solution.[10][13][16]

-

-

Coupling:

-

Isolation and Purification:

Synthesis of Para Red

Para Red is a vibrant red azo dye, synthesized from p-nitroaniline and 2-naphthol (B1666908).

Experimental Protocol:

-

Diazotization of p-Nitroaniline:

-

In a round-bottom flask, dissolve 1 g (7 mmol) of p-nitroaniline in a solution of 1 mL of concentrated sulfuric acid in 10 mL of distilled water, with stirring in an ice bath.[1]

-

Slowly add a solution of 0.5 g (7 mmol) of sodium nitrite in 2 mL of distilled water to the p-nitroaniline solution, maintaining the temperature at 0-5 °C.[1]

-

-

Coupling with 2-Naphthol:

-

In a separate beaker, dissolve 1 g (7 mmol) of 2-naphthol in 10 mL of 2.5 M sodium hydroxide (B78521) solution.[1]

-

Add the 2-naphthol solution to the diazonium salt solution in the ice bath with vigorous stirring for several minutes. A red suspension will form.[1]

-

-

Isolation and Purification:

Synthesis of Martius Yellow (Ammonium salt of 2,4-dinitro-1-naphthol)

Martius Yellow is a yellow dye produced by the nitration of 1-naphthol (B170400). While not a traditional azo dye formed by diazotization and coupling, its discovery and use are contemporary with early azo dyes and it is often discussed in the same context.

Experimental Protocol:

-

Sulfonation of 1-Naphthol:

-

In a 100 mL Erlenmeyer flask, add 2.5 g of 1-naphthol to 5 mL of concentrated sulfuric acid.[2]

-

Heat the mixture in a water bath at 37-40 °C for approximately 10 minutes with stirring, until the solid dissolves and the initial red color disappears.[2]

-

Cool the flask in an ice bath and add 15 mL of ice water down the sides of the flask. Let it stand for 2 minutes.[2]

-

-

Nitration:

-

In a separate beaker, cool 4 mL of concentrated nitric acid in an ice bath.[2]

-

Add the cold nitric acid dropwise to the reaction mixture from the previous step.[2]

-

Allow the mixture to stand for 2 minutes, then heat it in a water bath at 37 °C for 5 minutes. A yellow paste will form.[2]

-

Pour the yellow paste into a beaker containing approximately 30 mL of water and 10 g of crushed ice to break up the paste.[2]

-

-

Formation of the Ammonium (B1175870) Salt:

-

In a separate beaker, add 75 mL of hot water and 2.5 mL of concentrated ammonium hydroxide. Heat to boiling and stir to dissolve the solid 2,4-dinitro-1-naphthol.[2]

-

Add 5 g of ammonium chloride to the hot solution to precipitate the ammonium salt (Martius Yellow).[2]

-

Cool the mixture in an ice bath and filter the product under vacuum.[2]

-

Wash the collected Martius Yellow dye with a solution of 1-2% ammonium chloride in water.[2]

-

The reported melting point is 144-145 °C.[2] A yield of 73.5% has been reported for a similar procedure.

-

Synthesis of Bismarck Brown Y

Bismarck Brown Y is a diazo dye where the diamine starting material serves as both the source of the diazonium salt and the coupling partner.

Experimental Protocol:

The synthesis involves the double diazotization of 1,3-phenylenediamine followed by coupling with two equivalents of 1,3-phenylenediamine.[14]

-

Double Diazotization:

-

Dissolve 1,3-phenylenediamine in an acidic solution (e.g., hydrochloric acid).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (2 equivalents) to effect the double diazotization, forming the bis(diazonium) salt.

-

-

Coupling:

-

The bis(diazonium) ion then undergoes electrophilic aromatic substitution with two equivalents of 1,3-phenylenediamine to form the final dye.[14]

-

Quantitative Data of Early Dyes

| Dye | Year of Discovery | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Reported Yield (%) | λmax (nm) |

| Aniline Yellow | 1861 | C₁₂H₁₁N₃ | 197.24 | ~125 | - | - |

| Bismarck Brown Y | 1863 | C₁₈H₁₈N₈·2HCl | 419.31 | - | - | - |

| Martius Yellow | 1868 | C₁₀H₅N₂O₅⁻ NH₄⁺ | 251.19 | 144-145[2] | 73.5 | - |

| Para Red | ~1880s | C₁₆H₁₁N₃O₃ | 293.28 | 248-252[1] | - | ~490-540 |

Note: Quantitative data for early syntheses are often not well-documented. The values presented are based on available modern reconstructions and may vary depending on the specific experimental conditions.

Logical Workflow for Azo Dye Synthesis

The general workflow for the synthesis and characterization of azo dyes can be summarized in the following diagram.

Conclusion

The discovery of the diazotization and azo coupling reactions by Peter Griess marked a pivotal moment in the history of chemistry, ushering in the era of synthetic azo dyes. These early discoveries not only provided a vibrant and diverse palette of colors for various industries but also spurred significant advancements in the understanding of organic chemical reactions and structures. The experimental protocols for these foundational syntheses, while seemingly straightforward, require careful control of reaction conditions to achieve the desired products. The legacy of these early azo dyes continues to influence the development of new materials and functional molecules in fields ranging from materials science to pharmaceuticals.

References

- 1. scispace.com [scispace.com]

- 2. chemistry-online.com [chemistry-online.com]

- 3. studylib.net [studylib.net]

- 4. Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: appraisal of the Griess reaction in the L-arginine/nitric oxide area of research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Johann Peter Griess FRS (1829–88): Victorian brewer and synthetic dye chemist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. scribd.com [scribd.com]

- 9. jameskennedymonash.wordpress.com [jameskennedymonash.wordpress.com]

- 10. collegedunia.com [collegedunia.com]

- 11. Bismarck brown Y - Wikipedia [en.wikipedia.org]

- 12. Griess test - Wikipedia [en.wikipedia.org]

- 13. testbook.com [testbook.com]

- 14. medchemexpress.com [medchemexpress.com]